N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-7-8-16(11-18(13)21)23-19(25)17-6-3-9-24(20(17)26)12-14-4-2-5-15(22)10-14/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYHDATXQAKGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chlorinated methylphenyl and fluorinated phenylmethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and carboxylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several dihydropyridine-carboxamide derivatives. Key comparisons are outlined below, focusing on substituent effects, biological activity, and pharmacokinetic properties.
Structural Analogues and Substituent Effects
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | BMS-777607 | N-(3-Bromo-2-methylphenyl) Analog |
|---|---|---|---|
| Lipophilicity (cLogP) | Higher (due to 4-methyl and 3-F-benzyl) | Moderate (ethoxy and 4-F-phenyl balance polarity) | Similar to chloro analog |
| Oral Bioavailability | Not reported; methyl groups may enhance absorption | High (efficacious in oral dosing) | Unreported; likely poor due to polar carboxamide |
| Metabolic Stability | 3-F-benzyl may resist oxidative metabolism | Ethoxy group susceptible to CYP450 metabolism | Bromine may slow hepatic clearance |
Resistance and Combination Potential
- BMS-777607 and related Met inhibitors are studied in combination therapies to overcome resistance to EGFR inhibitors (e.g., in non-small cell lung cancer) .
- The target compound’s substituents (e.g., 3-chloro-4-methylphenyl) may confer resistance to efflux pumps, though this requires empirical validation.
Biological Activity
N-(3-chloro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydropyridine core substituted with various functional groups. Its IUPAC name is this compound. The molecular formula is .
Structural Formula
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate various biochemical pathways through enzyme inhibition or receptor antagonism .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : In preclinical studies, derivatives of similar compounds have shown promising anticancer properties. For instance, related dihydropyridine derivatives demonstrated complete tumor stasis in human gastric carcinoma xenograft models .
- Antimicrobial Properties : Some analogs have been evaluated for their antimicrobial activities. Studies have shown significant efficacy against various pathogens, indicating potential use in treating infections .
- Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases, contributing to its anticancer effects. For example, certain derivatives showed improved potency and selectivity against Met kinase .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Complete tumor stasis | |
| Antimicrobial | Significant activity against pathogens | |
| Kinase Inhibition | Potent inhibition of Met kinase |
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a related compound in a GTL-16 human gastric carcinoma xenograft model. The results indicated that the compound achieved complete tumor stasis following oral administration. This finding supports the potential for further development in cancer therapeutics .
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial properties of similar compounds against Staphylococcus aureus and Chromobacterium violaceum. The results showed that these compounds exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) demonstrating their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
